molecular formula C11H14O2 B1600878 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol CAS No. 51950-89-1

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B1600878
CAS No.: 51950-89-1
M. Wt: 178.23 g/mol
InChI Key: RNWJGTPQLSTCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol is a synthetic chromanol derivative of significant interest in medicinal chemistry and oncology research. Chromanol and chromene scaffolds are recognized as privileged structures in drug discovery due to their multifaceted biological activities and high potential as selective ligands for specific enzyme isoforms . This compound features a benzopyran core structure substituted with methyl groups at the 5 and 8 positions and a hydroxyl group at the 4 position, yielding a molecular formula of C11H14O2 and an average molecular weight of approximately 178.23 g/mol, consistent with its structural analogs . The primary research value of this chromanol derivative lies in the investigation of tumor-associated carbonic anhydrases , particularly the membrane-bound isoforms hCA IX and XII . These enzymes are overexpressed in a broad range of hypoxic solid tumors and are actively involved in pH control and tumor progression, making them validated biomarkers and therapeutic targets for cancer . Related chromene derivatives have demonstrated potent and selective inhibitory activity against hCA IX and XII, with no activity against off-target cytosolic isoforms like hCA I and II, highlighting the high potential of this chemical scaffold for designing isozyme-selective inhibitors for hypoxic cancers . Researchers utilize this compound as a key synthetic intermediate or a core structural template for developing novel therapeutic agents. Its applications extend to structure-activity relationship (SAR) studies, where modifications to the chroman ring system are explored to enhance inhibitory potency and selectivity. Furthermore, similar compounds have been identified as inhibitors of critical signaling pathways like mTOR and PI3K, suggesting intriguing potential for poly-pharmacological applications in cancer treatment . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

51950-89-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3

InChI Key

RNWJGTPQLSTCLV-UHFFFAOYSA-N

SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)C)O

Origin of Product

United States

Synthetic Methodologies for 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol

Precursor Synthesis and Convergent Approaches

The primary route to 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol involves a two-step sequence: the synthesis of its corresponding ketone precursor, 5,8-dimethylchroman-4-one, followed by the reduction of the carbonyl group.

Reduction Strategies from Chromen-4-one Derivatives

The conversion of 5,8-dimethylchroman-4-one to this compound is a standard reduction of a ketone to a secondary alcohol. A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being a commonly employed reagent due to its mild nature and high selectivity for aldehydes and ketones. bohrium.comnih.govorganicreactions.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at ambient temperature. nih.gov

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the chromanone. bohrium.comorganicreactions.org This is followed by a protonation step, usually from the solvent, to yield the final alcohol product. nih.gov While effective, this method produces a racemic mixture of the chromanol.

Reducing AgentSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperatureRacemic this compound
Lithium Aluminium Hydride (LiAlH₄)THF, Diethyl ether0 °C to room temperature, under inert atmosphereRacemic this compound

This table presents common reduction conditions for converting chromanones to chromanols.

Cyclization Reactions Involving Substituted Phenolic Precursors

The synthesis of the key intermediate, 5,8-dimethylchroman-4-one, is typically achieved through the intramolecular cyclization of a suitably substituted phenolic precursor. A common strategy involves the reaction of 2,5-dimethylphenol (B165462) with a three-carbon synthon that can undergo a cyclization reaction.

One established method is the acid-catalyzed cyclization of a β-phenoxypropionic acid derivative. Alternatively, an intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid can be employed. Another prevalent approach is the base-catalyzed intramolecular Michael addition of a phenolic hydroxyl group onto an α,β-unsaturated system. bohrium.com For instance, a derivative of 2,5-dimethylphenol bearing an appropriate α,β-unsaturated carbonyl moiety can be induced to cyclize in the presence of a base to form the chromanone ring.

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, stereoselectivity, and industrial viability of the synthesis of this compound, advanced synthetic strategies are being explored.

Stereoselective Synthesis of this compound

The development of enantiomerically pure chromanol derivatives is of significant interest. This can be achieved through the asymmetric reduction of the precursor, 5,8-dimethylchroman-4-one. Various catalytic systems have been developed for the enantioselective reduction of ketones. bohrium.com These often involve the use of a chiral catalyst that facilitates the delivery of a hydride from a reducing agent to one face of the carbonyl group over the other.

Prominent examples of such catalytic systems include those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands. bohrium.com For instance, a ruthenium or rhodium complex bearing a chiral phosphine (B1218219) ligand can catalyze the asymmetric hydrogenation of the chromanone, yielding the chromanol with high enantiomeric excess. rsc.org

Catalytic SystemReducing AgentTypical Enantioselectivity (ee)
Chiral Oxazaborolidine (e.g., CBS catalyst)Borane (BH₃)High (often >90%)
Chiral Ruthenium/Rhodium-phosphine complexesH₂High (often >95%)

This table illustrates catalytic systems for the stereoselective reduction of ketones to chiral alcohols.

Investigation of Catalytic Systems for Enhanced Reaction Efficiency

Research into more efficient catalytic systems aims to improve reaction rates, reduce catalyst loading, and simplify reaction conditions. For the cyclization step to form the chromanone precursor, acid or base catalysis is typically required. The choice of catalyst can significantly impact the yield and purity of the product.

In the reduction step, while stoichiometric reducing agents like NaBH₄ are effective, catalytic transfer hydrogenation offers a more atom-economical alternative. This method uses a stable hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes) to effect the reduction. researchgate.netmdpi.com

Industrial Scalability Considerations and Continuous Flow Reactor Applications

For the large-scale production of this compound, considerations of process safety, efficiency, and cost are paramount. Traditional batch processing can be challenging for certain reactions, particularly those that are highly exothermic or involve hazardous reagents. Continuous flow chemistry has emerged as a powerful tool to address these challenges. frontiersin.org

In a continuous flow setup, reagents are pumped through a series of tubes or channels where they mix and react. This technology offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle reactive intermediates. The synthesis of heterocyclic compounds like chromanols is well-suited to flow chemistry. frontiersin.org For instance, the reduction of the chromanone precursor could be performed in a packed-bed reactor containing a solid-supported catalyst, allowing for easy separation of the product and reuse of the catalyst. This approach can lead to higher throughput, improved yields, and a more sustainable manufacturing process. nih.gov

Chemical Reactivity and Derivatization Studies of 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol

Oxidation Reactions and Novel Chromenone Formation

The oxidation of the secondary benzylic alcohol in 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol to the corresponding ketone, 5,8-dimethyl-3,4-dihydro-2H-chromen-4-one, is a fundamental transformation. Several reagents are effective for this purpose, offering varying degrees of selectivity and mildness.

Commonly employed methods for the oxidation of benzylic alcohols include the use of chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern oxidation, and hypervalent iodine compounds such as the Dess-Martin periodinane (DMP). wikipedia.orglibretexts.org Manganese dioxide (MnO2) is particularly selective for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.comnanotrun.comresearchgate.net The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. libretexts.org For instance, the Dess-Martin periodinane oxidation is known for its mild conditions (room temperature, neutral pH) and high yields. wikipedia.org

Table 1: Representative Oxidation Reactions of Chromanols and Benzylic Alcohols

Oxidizing Agent Substrate Product Conditions Yield Reference
Dess-Martin Periodinane (DMP) Primary/Secondary Alcohols Aldehydes/Ketones CH₂Cl₂, rt High wikipedia.org
Manganese Dioxide (MnO₂) Benzylic/Allylic Alcohols Aldehydes/Ketones DCM or CHCl₃, rt or heat Good to Excellent commonorganicchemistry.comnanotrun.com
Swern Oxidation (DMSO, (COCl)₂, Et₃N) Primary/Secondary Alcohols Aldehydes/Ketones CH₂Cl₂, low temp (-78 °C) High adichemistry.comwikipedia.org
Pyridinium chlorochromate (PCC) Primary/Secondary Alcohols Aldehydes/Ketones CH₂Cl₂, rt Good libretexts.org

The resulting 5,8-dimethyl-3,4-dihydro-2H-chromen-4-one is a valuable intermediate for further synthetic modifications, including the introduction of substituents at the C-3 position or conversion to other heterocyclic systems.

Reduction Reactions Leading to Saturated Chroman Analogues

The carbonyl group of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-one can be reduced back to the corresponding secondary alcohol, this compound. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.org For more resistant carbonyl groups, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Catalytic hydrogenation can also be employed to reduce the carbonyl group, often using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method can sometimes lead to the reduction of other functional groups, such as the aromatic ring, under more forcing conditions.

Table 2: Typical Reduction Reactions of Ketones to Alcohols

Reducing Agent Substrate Product Conditions Yield Reference
Sodium Borohydride (NaBH₄) Ketones/Aldehydes Secondary/Primary Alcohols MeOH or EtOH, rt High libretexts.org
Lithium Aluminum Hydride (LiAlH₄) Ketones/Aldehydes/Esters/Carboxylic Acids Alcohols Et₂O or THF, then H₂O workup High wikipedia.orglibretexts.org
Catalytic Hydrogenation (e.g., H₂, Pd/C) Ketones Alcohols Various solvents, H₂ pressure Variable N/A

Functional Group Transformations and Strategic Derivatization

The hydroxyl group of this compound is a versatile handle for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or an acyl chloride in the presence of a catalyst or a base. The Mitsunobu reaction provides a mild method for esterification with inversion of stereochemistry at the C-4 position, using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

These derivatization strategies are crucial for modulating the physicochemical properties of the parent compound, which can be important in various applications, including medicinal chemistry.

Mechanistic Elucidation of Reactivity Pathways

The reactivity of this compound is governed by well-established reaction mechanisms.

Oxidation: The oxidation of the benzylic alcohol to a ketone with reagents like MnO₂ is believed to proceed through a radical mechanism. jove.com In contrast, the Swern oxidation involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an E2 elimination to yield the ketone. adichemistry.comwikipedia.org The Dess-Martin oxidation proceeds via a ligand exchange on the hypervalent iodine atom, followed by an intramolecular elimination. wikipedia.org

Reduction: The reduction of the corresponding ketone by hydride reagents like NaBH₄ or LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.orgyoutube.comlibretexts.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. libretexts.orglibretexts.org

Substitution Reactions: The derivatization reactions at the hydroxyl group, such as etherification and esterification, generally follow nucleophilic substitution pathways. In the Mitsunobu reaction, the alcohol is converted into a good leaving group in situ by reaction with the phosphine (B1218219) and azodicarboxylate, which is then displaced by the nucleophile (the carboxylate) in an SN2 fashion, leading to inversion of configuration. wikipedia.orgorganic-chemistry.org

Exploitation as a Building Block in Complex Molecule Synthesis

The chromane (B1220400) scaffold is a privileged structure found in a wide array of natural products and biologically active molecules. nih.govnih.govresearchgate.net Consequently, derivatives of this compound can serve as valuable building blocks for the synthesis of more complex molecular architectures.

The ability to introduce various functional groups at the C-4 position, as well as to modify the aromatic ring and the heterocyclic core, makes this compound and its derivatives versatile intermediates. For example, the chromanone obtained from oxidation can undergo alpha-functionalization or be used in condensation reactions to build more elaborate structures. The chromane ring system itself is a key component of many natural products with interesting biological activities, and synthetic routes to these complex molecules often rely on the construction and functionalization of such heterocyclic frameworks. organic-chemistry.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

A reverse-phase HPLC method would be the standard approach for assessing the purity of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The development would optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main peak from all impurities.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, a derivatization step, such as silylation of the hydroxyl group, might be necessary to improve its thermal stability and volatility for GC analysis. The gas chromatograph would separate the components of the sample, which would then be ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to accurately determine the mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound has the expected composition of C₁₁H₁₄O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of a molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide key structural information. The expected signals would include:

Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The substitution pattern would influence the splitting patterns observed.

Methyl Protons: Two distinct singlets for the two methyl groups attached to the aromatic ring.

Methylene (B1212753) Protons: Signals corresponding to the two methylene groups in the dihydropyran ring. These would likely appear as complex multiplets due to their diastereotopic nature.

Methine Proton: A signal for the proton attached to the carbon bearing the hydroxyl group (C4).

Hydroxyl Proton: A broad singlet for the -OH group, which is often exchangeable with D₂O.

The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns would help to establish the connectivity of the atoms within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

For this compound, the ¹³C NMR spectrum is expected to display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts can be predicted based on the analysis of similar structures and computational models. The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) are expected to resonate in the downfield region (δ 110-160 ppm) due to the deshielding effect of the benzene ring. The carbon bearing the hydroxyl group (C-4) will also be significantly deshielded (δ ~60-70 ppm). The aliphatic carbons of the dihydropyran ring (C-2 and C-3) and the methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~65-75
C-3~25-35
C-4~60-70
C-4a~120-130
C-5~145-155
C-6~125-135
C-7~120-130
C-8~130-140
C-8a~150-160
5-CH₃~15-25
8-CH₃~15-25

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity within the dihydropyran ring, showing correlations between H-4 and the H-3 protons, and between the H-3 and H-2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org It is a highly sensitive technique that allows for the definitive assignment of each protonated carbon signal. libretexts.org For instance, the signal for C-4 would show a cross-peak with the signal for H-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edulibretexts.org This is particularly useful for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons. columbia.edu For example, the protons of the methyl group at C-5 (5-CH₃) would show correlations to C-4a, C-5, and C-6 in the HMBC spectrum.

Expected 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHSQC CorrelationsHMBC Correlations
H-2H-3C-2C-3, C-4, C-8a
H-3H-2, H-4C-3C-2, C-4, C-4a
H-4H-3, 4-OHC-4C-2, C-3, C-4a, C-5
H-6H-7C-6C-4a, C-5, C-7, C-8
H-7H-6C-7C-5, C-6, C-8, C-8a
5-CH₃-C-5 (CH₃)C-4a, C-5, C-6
8-CH₃-C-8 (CH₃)C-7, C-8, C-8a
4-OHH-4-C-3, C-4, C-4a

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.org The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. lumenlearning.com The C-O stretching vibration of the alcohol and ether functionalities will appear in the fingerprint region, typically between 1260-1000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Appearance
Alcohol (O-H)Stretching3600-3200Strong, Broad
Aromatic (C-H)Stretching3100-3000Medium
Aliphatic (C-H)Stretching3000-2850Medium
Aromatic (C=C)Stretching1600-1450Medium to Weak
Alcohol/Ether (C-O)Stretching1260-1000Strong

Chiroptical Spectroscopy for Stereochemical Assignments

Since this compound contains a stereocenter at the C-4 position, it can exist as two enantiomers, (R)- and (S)-. Chiroptical spectroscopy provides information about the three-dimensional structure of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com The resulting CD spectrum, with its positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration and conformation of the molecule. nih.gov

For chromane (B1220400) derivatives, the sign of the Cotton effects, particularly for the ¹Lₐ and ¹Lₑ aromatic transitions, can be related to the helicity of the dihydropyran ring. nih.gov The preferred conformation of the dihydropyran ring is a half-chair. The substituents on the ring will influence this conformational preference, which in turn dictates the observed CD spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the CD spectra of different enantiomers and conformers, allowing for the assignment of the absolute configuration by comparing the calculated spectra with the experimental one. mdpi.com For this compound, the (R)- and (S)-enantiomers are expected to show mirror-image CD spectra, enabling their differentiation.

Exploration of Biological Activities and Mechanistic Insights of 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol in Vitro and Cellular Level

Antimicrobial Activity Investigations (In Vitro)

No direct studies on the antimicrobial activity of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol are available. However, research on other chromene derivatives suggests that this class of compounds can exhibit antimicrobial properties. For instance, certain coumarins, which share a core chromene structure, have demonstrated effectiveness against various microbes.

Studies on Bacterial Cell Membrane Disruption

There are no specific studies detailing the effects of this compound on bacterial cell membranes. In studies of other antimicrobial compounds with similar structural motifs, such as certain xanthoangelol (B1683599) derivatives, a key mechanism of action is the disruption of the bacterial cell membrane's integrity. This disruption can lead to the leakage of essential intracellular components and ultimately, bacterial cell death. For example, a study on 5,8-dihydroxy-1,4-naphthoquinone, another class of antimicrobial agent, demonstrated membrane damage as a primary mode of action against various bacteria.

Research on Inhibition of Essential Bacterial Metabolic Functions

Specific research into the inhibition of essential bacterial metabolic functions by this compound has not been identified. As a potential mechanism, some antimicrobial agents interfere with critical metabolic pathways within bacteria, such as the electron transport chain, thereby disrupting energy production and leading to cell death.

Anticancer Activity Studies (Cellular Level)

There is no available research on the specific anticancer activities of this compound at the cellular level. However, various other chromene-containing compounds have been synthesized and evaluated for their cytotoxic effects against human tumor cell lines. For instance, certain indolyl-1,3,4-thiadiazoles have shown significant cytotoxicity against multiple cancer cell lines.

Apoptosis Induction through Caspase Pathway Activation

No studies have been found that investigate the ability of this compound to induce apoptosis via the caspase pathway. The caspase cascade is a fundamental mechanism of programmed cell death, and its activation is a target for many anticancer therapies. Ligation of death receptors can initiate this pathway, leading to the activation of key executioner caspases that dismantle the cell.

Interference with Cell Cycle Progression Mechanisms

The effect of this compound on cell cycle progression has not been documented. Some antimicrobial and anticancer compounds have been shown to arrest the cell cycle at specific phases, such as the S and G2/M phases, preventing cell proliferation. This interference with the fundamental process of cell division is a key strategy in cancer treatment.

Enzyme Modulation and Inhibitory Potential Studies

Specific data on the enzyme modulation or inhibitory potential of this compound is not available. However, related chromene structures have been investigated for their ability to inhibit various enzymes. For example, a potent lipid peroxidation inhibitor, 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), was found to inhibit cytochrome P450 enzymes. Furthermore, chalcones derived from a naphthohydroquinone structure have been studied for their potential to inhibit kinase proteins involved in carcinogenic pathways.

Butyrylcholinesterase (BuChE) Inhibition Research

Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's. While acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine (B1216132), BuChE also plays a role in regulating acetylcholine levels, and its importance increases as Alzheimer's disease progresses. researchgate.netnih.gov Consequently, the development of BuChE inhibitors is a key area of research.

The chromene and related coumarin (B35378) structures have been identified as promising backbones for the design of BuChE inhibitors. For instance, a study on amino-7,8-dihydro-4H-chromenone derivatives demonstrated that certain substitutions on the chromene ring system can lead to potent and selective BuChE inhibition. nih.gov Specifically, derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R¹ position showed significant inhibitory activity, with IC₅₀ values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov The larger active site of BuChE compared to AChE can accommodate bulkier substituents, which may explain the enhanced inhibitory activity of these derivatives. nih.gov Kinetic studies of a particularly potent analog, compound 4k, revealed a competitive inhibition mechanism with a Kᵢ value of 0.55 µM. nih.gov

Furthermore, research on glycyrol, a coumarin derivative isolated from Glycyrrhiza uralensis, showed effective inhibition of both BuChE and AChE, with IC₅₀ values of 7.22 µM and 14.77 µM, respectively. mdpi.com Molecular docking studies suggested that its binding affinity is higher for BuChE, driven by hydrogen bond formation with Thr284 and Val288 residues within the enzyme's active site. mdpi.com These findings underscore the potential of the chromene and coumarin core structures as a foundation for developing novel BuChE inhibitors.

Table 1: Butyrylcholinesterase (BuChE) Inhibition by Chromenone Derivatives

CompoundSubstitutionBuChE IC₅₀ (µM)Inhibition Mechanism
4c 4-chlorobenzyloxy at R¹0.89 ± 0.24-
4d 4-bromobenzyloxy at R¹1.19 ± 0.31-
4k -0.65 ± 0.13Competitive
Glycyrol Coumarin derivative7.22Noncompetitive

Data sourced from studies on chromenone and coumarin derivatives. nih.govmdpi.com

Investigation of Inflammatory Pathway Modulation

Chronic inflammation is a key component of numerous diseases. The chromene structure is a feature in many compounds with demonstrated anti-inflammatory properties. researchgate.netmdpi.com Research has shown that certain chromene derivatives can modulate key inflammatory signaling pathways.

One study investigating novel 2-phenyl-4H-chromen-4-one derivatives found that a specific compound, compound 8, exhibited significant anti-inflammatory effects. nih.gov This compound was shown to downregulate the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism of action was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov By suppressing this pathway, the compound effectively reduced the inflammatory response induced by lipopolysaccharide (LPS). nih.gov

Similarly, other studies on coumarin derivatives have highlighted their ability to suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory process. mdpi.com For example, anomalin, a pyranocoumarin, was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. mdpi.com Another related compound, corymbocoumarin, exerts its anti-inflammatory effects by suppressing NF-κB activation while inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

Table 2: Anti-inflammatory Activity of Chromene and Coumarin Derivatives

Compound/DerivativePathway/Mediator AffectedObserved Effect
2-Phenyl-4H-chromen-4-one (Compound 8) TLR4/MAPK pathway, NO, IL-6, TNF-αDownregulation of pro-inflammatory mediators nih.gov
Anomalin (Pyranocoumarin) iNOS, COX-2 mRNA and protein expressionDose-dependent inhibition mdpi.com
Corymbocoumarin NF-κB activation, HO-1 expressionSuppression of NF-κB and induction of HO-1 mdpi.com

Data based on studies of various chromene and coumarin derivatives. mdpi.comnih.gov

Molecular Interaction and Protein Modification Research

The specific interactions of this compound with proteins have not been documented in the available scientific literature. The following sections are based on the general principles of molecular interactions and the activities of other, unrelated compounds, as no direct research on the target compound or its close analogs in these areas could be found.

Acetylation of Lysine (B10760008) Residues in Protein Structures

There is no available research to suggest that this compound or its close structural analogs act as acetyl-lysine mimetics or are involved in the acetylation of lysine residues in proteins.

Impact on Protein Conformation and Functional Dynamics

There is no available research detailing the impact of this compound on protein conformation and functional dynamics.

Structure Activity Relationship Sar Investigations and Molecular Design Strategies

Rational Design Principles for Dihydrochromen-4-ol Derivatives

The rational design of chromene derivatives is an active area of research, with studies focusing on modifying the chromene scaffold to target various biological endpoints, including anticancer, antimicrobial, and anti-inflammatory activities. For instance, research on other chromene structures, such as 2,2-dimethyl-2H-chromene and 4-aryl-4H-chromenes, has explored how different substituents on the chromene ring influence biological activity. nih.govnih.gov The design of 4H-chromen-4-one derivatives has been pursued for applications as antituberculosis agents and telomerase inhibitors. nih.govnih.gov However, specific design principles tailored to 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol are not documented in the available literature.

Systematic Chemical Modifications and Their Impact on Biological Potency

Systematic modifications of the chromene nucleus are a common strategy to optimize biological potency. Studies on various chroman-4-one and 2,2-dimethyl-2H-chromene derivatives have shown that substitutions at different positions (e.g., positions 2, 6, and 8) can be crucial for activity. nih.govnih.gov For example, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potency. nih.gov Another study on 4,8-disubstituted coumarins as DRA inhibitors found that the size of substituents at the 8-position affects potency. escholarship.org Unfortunately, no such systematic studies or resulting data tables are available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are computational tools used to correlate the chemical structure of compounds with their biological activity. QSAR studies have been successfully applied to various chromene derivatives. For example, 3D-QSAR models have been developed for 8-substituted chromen-4-one-2-carboxylic acid derivatives to understand their agonist activity for the GPR35 receptor. researchgate.net Another QSAR study on 4-aryl-4H-chromenes identified 2D autocorrelation descriptors and dipole moments as important parameters influencing their apoptosis-inducing activity. nih.gov These studies demonstrate the utility of QSAR in the field of chromene chemistry, but no QSAR models have been published specifically for this compound.

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design are key methodologies in modern drug discovery. Ligand-based approaches are used when the structure of the biological target is unknown, relying on the information from known active molecules. Structure-based design, conversely, utilizes the three-dimensional structure of the target protein to design effective inhibitors. These methodologies have been applied to the design of various chromene and chromone (B188151) derivatives as inhibitors of targets like COX-2 and as antitumor agents. nih.govresearchgate.net However, the application of these design strategies to this compound has not been reported.

Computational Chemistry and Molecular Modeling Studies of 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol, and a biological target, typically a protein or enzyme.

In a hypothetical docking study, the three-dimensional structure of this compound would be optimized and then docked into the active site of a relevant biological target. For instance, based on the known activities of similar chromene derivatives, potential targets could include proteins involved in cancer progression or inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com The simulation would predict the binding energy, which indicates the affinity of the compound for the target, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 1: Hypothetical Molecular Docking Results for this compound with COX-2

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5-
Hydrogen Bonds2Tyr355, Ser530
Hydrophobic Interactions5Val116, Leu352, Val523, Ala527

These predictions would be crucial in identifying potential biological activities and guiding further experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. For this compound, DFT calculations would provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. A small HOMO-LUMO energy gap suggests higher reactivity. These calculations also allow for the mapping of the electrostatic potential surface, which can identify regions of the molecule that are electron-rich or electron-poor, indicating sites for potential electrophilic or nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value (Arbitrary Units)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.1 Debye

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of different conformations.

By simulating the motion of atoms over a period of time, MD can explore the potential energy surface of the molecule and identify low-energy, stable conformations. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand within the binding site would be monitored to evaluate the stability of the interaction.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

These theoretical predictions are invaluable for interpreting experimental spectra and can help in the unambiguous assignment of signals to specific atoms or functional groups within the molecule. For instance, predicted IR frequencies can be correlated with the vibrational modes of the hydroxyl and ether groups in the compound. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value (Hypothetical)
¹H NMR (δ, ppm)Aromatic: 6.5-7.0, CH-OH: 4.8, CH₂: 1.8-2.5Aromatic: 6.6-7.1, CH-OH: 4.9, CH₂: 1.9-2.6
¹³C NMR (δ, ppm)Aromatic: 115-150, C-OH: 65, C-O-C: 75Aromatic: 116-152, C-OH: 66, C-O-C: 76
IR (cm⁻¹)OH stretch: 3400, C-O stretch: 1250OH stretch: 3380, C-O stretch: 1245

Computational Exploration of Reaction Mechanisms

Computational chemistry can be used to explore the potential reaction mechanisms involved in the synthesis or metabolism of this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.

For example, the mechanism of a key synthetic step, such as a cyclization reaction to form the chromene ring, could be investigated. mdpi.com These studies provide a detailed, atomistic understanding of the reaction, including the identification of key intermediates and the calculation of activation energies, which can be used to optimize reaction conditions.

Future Directions and Emerging Research Avenues for 5,8 Dimethyl 3,4 Dihydro 2h Chromen 4 Ol

Integration with Advanced Screening Platforms for Biological Activity Profiling

The diverse biological activities associated with chromene and chromenol derivatives, such as anti-inflammatory, antioxidant, antifungal, and anticancer properties, provide a strong rationale for subjecting 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol to extensive biological evaluation. nih.govsibran.ru Future research will focus on integrating this compound into advanced screening platforms to systematically profile its bioactivity.

High-throughput screening (HTS) and high-content screening (HCS) platforms are central to this endeavor. These technologies allow for the rapid testing of compounds against a multitude of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications. For instance, based on the known activities of related structures, screening of this compound could be directed toward specific targets. frontiersin.orgnih.gov

Table 1: Potential Biological Activities and Screening Targets for this compound

Potential Biological Activity Screening Target Examples Relevant Research Context
AntifungalSterol 14α-demethylase (CYP51), DNA topoisomerase IVChromenol derivatives have shown promise against fungal pathogens like Candida albicans and Trichoderma viride. mdpi.comnih.gov
Anti-inflammatoryCyclooxygenase (COX) enzymes, Lipoxygenases (LOX), NF-κB signaling pathwayChromanols and chromenols are known to possess anti-inflammatory properties. frontiersin.org
AnticancerVarious cancer cell lines (e.g., breast, lung, colon), specific kinasesNumerous chromene derivatives have been investigated for their cytotoxic activity against tumor cells. nih.gov
AntioxidantDPPH radical scavenging assays, ABTS assaysThe chromenol core is associated with antioxidant potential, which can be quantified using standard assays. sibran.ru
AntidiabeticDipeptidyl peptidase 4 (DPP-4)Natural product-derived chromene analogs have been successfully designed as potent DPP-4 inhibitors. nih.gov

The integration with these platforms will generate vast datasets on the compound's structure-activity relationship (SAR), providing a clear direction for further medicinal chemistry efforts.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of organic synthesis provides new opportunities for the efficient and environmentally friendly production of this compound and its analogs. Future research will likely move away from traditional multi-step, high-energy processes towards more sustainable and elegant synthetic strategies.

Key emerging methodologies applicable to this compound include:

Visible-Light Photocatalysis : This technique uses light as an abundant and non-toxic energy source to drive chemical reactions, representing a greener alternative to conventional methods. It has been successfully used for the synthesis and functionalization of various chromene derivatives through processes like multicomponent reactions and cascade reactions. nih.gov

Ultrasound Sonication : The use of ultrasound waves can initiate and accelerate chemical reactions, often leading to higher yields and shorter reaction times. This green chemistry approach has been employed for the one-pot, three-component synthesis of novel 2H-chromene derivatives. sibran.ru

Cascade Reactions : These one-pot reactions, where multiple bond-forming events occur sequentially without isolating intermediates, offer high atom and step economy. An efficient synthesis of 3,4-dihydrocoumarins, which share a similar structural core, has been developed using a C–H oxidation/conjugate addition/cyclization cascade. mdpi.com

Catalytic Systems : The development of novel catalysts, including transition metals (e.g., palladium, iridium) and organocatalysts, can enable highly selective and efficient synthesis. mdpi.comarabjchem.org For example, palladium-catalyzed allylation has been used for the C-allylation of 4-hydroxycoumarin, a related heterocyclic compound. arabjchem.org

Table 2: Comparison of Synthetic Methodologies for Chromene-like Scaffolds

Methodology Key Advantages Potential Application for Target Compound
Visible-Light PhotocatalysisSustainable (uses light energy), mild reaction conditions, high efficiency. nih.govGreener synthesis of the dihydro-2H-chromenol ring system and subsequent derivatization.
Ultrasound SonicationReduced reaction times, increased yields, energy efficiency. sibran.ruEfficient one-pot synthesis from readily available starting materials.
Cascade ReactionsHigh atom economy, reduced waste, operational simplicity. mdpi.comStreamlined construction of the multisubstituted chromenol framework in a single step.
Advanced CatalysisHigh selectivity (chemo-, regio-, stereo-), lower catalyst loading. arabjchem.orgAsymmetric synthesis to obtain specific stereoisomers of this compound.

Adapting these modern synthetic methods will be crucial for creating a diverse library of derivatives for biological screening and for developing scalable, sustainable manufacturing processes.

Development of Advanced Analytical Techniques for Trace Analysis

As this compound and its metabolites are studied in biological systems or environmental samples, the need for highly sensitive and selective analytical methods for trace analysis becomes paramount. Future research will focus on developing and refining techniques capable of detecting and quantifying minute amounts of the compound and its transformation products.

Hyphenated analytical techniques are particularly powerful for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for analyzing volatile and semi-volatile compounds, GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is indispensable for non-volatile or thermally labile compounds, making it suitable for a broader range of chromenol derivatives and their metabolites in complex biological matrices like plasma or urine. numberanalytics.com

Advanced NMR Spectroscopy : Techniques like two-dimensional (2D) NMR are essential for the unambiguous structural elucidation of the parent compound and any new derivatives or metabolites. numberanalytics.com They provide detailed information about molecular connectivity and stereochemistry.

The characterization of chromene derivatives often relies on a combination of these methods, including IR, mass spectrometry, and both ¹H and ¹³C NMR spectroscopy, to confirm molecular structures. sibran.rumdpi.com The development of specific and validated analytical methods will be critical for pharmacokinetic studies, metabolism research, and ensuring the purity and quality of synthesized compounds.

Bioinformatic and Chemoinformatic Approaches in Derivatization Design

Computational tools are revolutionizing drug discovery and design. For this compound, bioinformatic and chemoinformatic approaches will be instrumental in guiding the rational design of new derivatives with enhanced potency and specificity.

In Silico Activity Prediction : Programs like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a novel structure based on its similarity to known bioactive compounds. This approach has been used to assess the novelty of new chromenol derivatives. mdpi.com

Molecular Docking : This technique simulates the binding of a ligand (the chromenol derivative) to the active site of a biological target (e.g., an enzyme or receptor). It helps predict binding affinity and identify key interactions, guiding the design of more potent molecules. nih.govresearchgate.net Docking studies have been successfully used to understand the mechanism of action for antifungal chromenols and to design new serotonergic agents. mdpi.comresearchgate.net

3D Molecular Similarity and Scaffold Hopping : These methods allow for the design of novel compounds by modifying the core scaffold while maintaining the key electrostatic and steric features required for biological activity. This strategy was used to dramatically increase the potency of a natural product-based DPP-4 inhibitor with a chromene-like structure. nih.gov

By leveraging these computational strategies, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. This data-driven approach allows for the intelligent exploration of the chemical space around the this compound core to develop derivatives with optimized pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol?

A general approach involves cyclization of substituted phenolic precursors under acidic or basic conditions. For example, chromene derivatives are often synthesized via Claisen-Schmidt condensation or acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. A modified procedure from the synthesis of 6-nitro-2H-chromen-5-ol (yield: 67%) can be adapted by replacing nitro groups with methyl substituents at positions 5 and 8 . Key steps include:

  • Protection/deprotection : Use trifluoroacetic acid for regioselective functionalization.
  • Purification : Column chromatography (e.g., dichloromethane/methanol gradients) ensures high purity.

Q. How can NMR spectroscopy confirm the structure of this compound?

NMR analysis should focus on distinguishing the dihydrochromene backbone and substituent positions:

  • <sup>1</sup>H NMR : The hydroxyl proton (4-OH) typically appears as a singlet near δ 5.0–5.5 ppm. Methyl groups (5- and 8-CH3) resonate as singlets at δ 2.2–2.5 ppm. The dihydro-2H protons (positions 3 and 4) show multiplet splitting between δ 2.8–3.5 ppm .
  • <sup>13</sup>C NMR : The carbonyl carbon (C-4) appears near δ 170–180 ppm, while aromatic carbons (C-5 and C-8) range from δ 120–135 ppm .

Q. What methods are effective for assessing the purity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).
  • Melting Point : Compare experimental values (e.g., 119–122°C for analogous chromenones) with literature data .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C11H14O2 requires m/z 178.0994) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Methyl groups at C-5 and C-8 alter electron density on the chromene ring, affecting reactivity .
  • TD-DFT : Simulate UV-Vis spectra to study substituent effects on absorption maxima. Compare with experimental solvatochromic data from similar chromenes .

Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?

  • 2D NMR : Use HSQC and HMBC to confirm proton-carbon correlations, especially for overlapping signals in aromatic regions.
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. hydroxyl group orientation) .
  • Solvent Effects : Re-run NMR in deuterated DMSO to stabilize hydroxyl protons and reduce exchange broadening .

Q. What experimental design principles apply to studying the biological activity of this compound?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-OH with methoxy) and compare antioxidant/antibacterial efficacy using DPPH radical scavenging or MIC assays .
  • Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonding with the 4-OH group .

Q. How can this compound serve as a building block in complex syntheses?

  • Functionalization : Introduce halogens or amines at C-2 via electrophilic substitution for coupling reactions (e.g., Suzuki-Miyaura) .
  • Hybrid Molecules : Conjugate with benzoxazole moieties to study excited-state intramolecular proton transfer (ESIPT) for fluorescence applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.